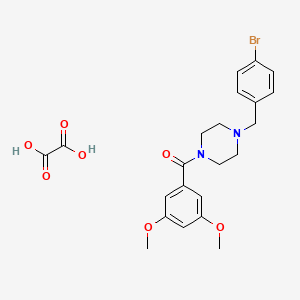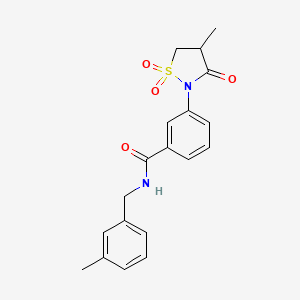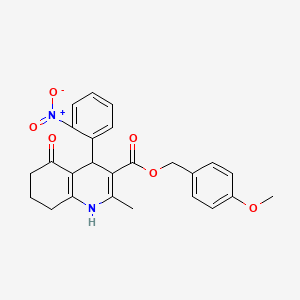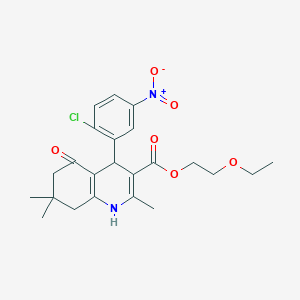
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized using various methods. This compound has been studied for its potential applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has also been found to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential use as an antidepressant and anxiolytic agent. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate. One potential direction is the development of new synthetic methods for the compound that may increase its yield and purity. Another direction is the study of its potential use as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. Additionally, further research is needed to elucidate the compound's mechanism of action and potential side effects.
Synthesis Methods
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobenzyl chloride with 3,5-dimethoxybenzoyl chloride in the presence of piperazine and sodium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound.
Scientific Research Applications
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit significant anti-inflammatory and analgesic properties. In addition, it has been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3.C2H2O4/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15;3-1(4)2(5)6/h3-6,11-13H,7-10,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDUSTYQIKXORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)
![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)


![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)